6-Chloro-2-iodopurine riboside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodopurine riboside typically involves the halogenation of purine derivatives. One efficient method starts with hypoxanthine, which undergoes a regiospecific lithiation/quenching sequence using Harpoon’s base and tributyltin chloride . This method ensures the selective introduction of chlorine and iodine atoms at the desired positions on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. The scalability of the lithiation/quenching sequence makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodopurine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 50°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of purine derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the purine ring .
Scientific Research Applications
6-Chloro-2-iodopurine riboside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodopurine riboside involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This process is mediated by the compound’s ability to interfere with the normal function of DNA polymerases and other enzymes involved in DNA replication . The molecular targets and pathways involved include the inhibition of DNA synthesis and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropurine riboside
- 2-Iodopurine riboside
- 6-Chloro-2-fluoropurine riboside
Uniqueness
6-Chloro-2-iodopurine riboside is unique due to the simultaneous presence of chlorine and iodine atoms on the purine ring. This dual halogenation significantly enhances its reactivity and biological activity compared to similar compounds. For instance, while 6-Chloropurine riboside and 2-Iodopurine riboside each have a single halogen atom, the combination of both chlorine and iodine in this compound provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C10H10ClIN4O4 |
---|---|
Molecular Weight |
412.57 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 |
InChI Key |
BUXRSMOYQZICAU-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
Origin of Product |
United States |
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